molecular formula C22H19N3O5 B2489945 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 946235-03-6

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2489945
CAS No.: 946235-03-6
M. Wt: 405.41
InChI Key: IQJBKYQVMOYCEE-UHFFFAOYSA-N
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Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase that orchestrates the cellular response to DNA double-strand breaks. Its primary research value lies in its ability to selectively inhibit ATM, thereby blocking the phosphorylation of key downstream substrates like CHK2, KAP1, and H2AX, which are critical for DNA repair, cell cycle arrest, and apoptosis . This mechanism makes it an essential pharmacological tool for investigating the DNA damage response (DDR) pathway in vitro. Researchers utilize this compound to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide; by inhibiting ATM, it prevents efficient DNA repair, leading to enhanced genomic instability and cell death in treated cells . Its application is pivotal in oncology research for exploring synthetic lethal interactions and developing novel combination therapies aimed at overcoming treatment resistance in various cancer models. Furthermore, it serves as a critical probe in basic science for delineating the complex signaling networks governed by ATM kinase in cellular processes including senescence, metabolism, and oxidative stress.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-4-29-16-7-5-6-14-10-15(22(28)30-19(14)16)20(26)24-18-13(3)23-17-9-8-12(2)11-25(17)21(18)27/h5-11H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJBKYQVMOYCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(N=C4C=CC(=CN4C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates features from both pyrido[1,2-a]pyrimidine and chromene scaffolds, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through a review of existing literature, synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₄
Molecular Weight 342.36 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate starting materials to form the pyrido[1,2-a]pyrimidine core.
  • Cyclization : Following condensation, cyclization reactions are employed to form the chromene structure.
  • Functional Group Modifications : Subsequent modifications introduce the carboxamide and ethoxy groups.

These methods are crucial for optimizing yield and purity while adhering to green chemistry principles.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Case Study : A study showed that derivatives of chromenes exhibited IC50 values against MCF-7 breast cancer cells ranging from 0.47 μM to 16.1 μM .

Antimicrobial Properties

Compounds related to this structure have demonstrated antimicrobial activity:

  • Evaluation Methods : In vitro assays have shown effectiveness against various bacterial strains.

Anti-inflammatory Effects

The pyrido[1,2-a]pyrimidine scaffold is known for anti-inflammatory properties:

  • Research Findings : Several studies have linked structural modifications in pyrido compounds with enhanced anti-inflammatory responses.

Structure–Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of N-(2,7-dimethyl-4-oxo...) compounds:

  • Substituent Effects : Variations in the ethoxy group can significantly influence bioactivity.
  • Positioning of Functional Groups : The positioning of methyl and carboxamide groups affects binding affinity to biological targets.

Data Tables

Here are summarized findings from various studies regarding biological activities:

Activity Type IC50 (μM) Reference
Anticancer (MCF7)0.47
AntimicrobialVaries
Anti-inflammatoryNot specified

Comparison with Similar Compounds

Compound 8b ()

  • Core: Pyrimidine ring with a cyclohexylamino-phenethyl substituent.
  • Key differences : Lacks the fused pyrido-chromene system but includes a methoxy-pyrimidine group.
  • Synthesis : Utilized Suzuki-Miyaura coupling, a common method for aryl-aryl bond formation. The target compound may employ similar cross-coupling strategies for chromene attachment.
  • Physicochemical Data :
    • Melting point: 174°C (lower than imidazo derivatives, likely due to reduced rigidity).
    • ¹H-NMR : Aromatic protons at δ 7.32–6.66 ppm; methoxy singlet at δ 3.97 ppm .

Compound in

  • Core : Pyrido[1,2-a]pyrimidin linked to a chromene-triazole system.
  • Key differences : Contains a triazole-carboxamide group and fluoro-benzisoxazole substituent instead of ethoxy-methyl groups.
  • Crystallographic Data: Torsion angles (e.g., N1–C7–C8–C12 = 105.9°) indicate non-planar conformations, influenced by bulky substituents .

Compound 1l ()

  • Core: Tetrahydroimidazo[1,2-a]pyridine with cyano and nitro substituents.
  • Key differences : Imidazo ring instead of pyrido-pyrimidine, altering electronic properties.
  • Physicochemical Data: Melting point: 243–245°C (higher than pyrimidines, attributed to hydrogen-bonding cyano/nitro groups). ¹³C-NMR: Carbonyl carbons at δ 176.29 and 175.82 ppm, typical for oxo-imidazo systems .

Comparative Analysis of Substituent Effects

Compound Core Structure Key Substituents Melting Point ¹H-NMR Highlights
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2,7-Dimethyl; 8-ethoxy chromene Not reported Expected ethoxy δ ~4.0–4.5 ppm
8b () Pyrimidine Methoxy-pyrimidine; cyclohexylamino 174°C Methoxy δ 3.97 ppm
Compound Pyrido[1,2-a]pyrimidin-chromene Fluoro-benzisoxazole; triazole-carboxamide Not reported Aromatic protons δ 7.78–6.66 ppm
1l () Tetrahydroimidazo[1,2-a]pyridine Cyano; nitro; phenethyl 243–245°C Cyano δ ~117 ppm (¹³C)

Key Observations :

  • Ethoxy vs.
  • Methyl Substitution : The 2,7-dimethyl groups on the pyrido core likely increase steric hindrance, affecting binding affinity in biological targets.
  • Chromene vs.

Methodological Considerations

  • Crystallography : SHELX software () is widely used for small-molecule refinement, as seen in and . The target compound’s structure could be resolved similarly, with torsion angles compared to ’s data .
  • Spectral Characterization : ¹H/¹³C-NMR and HRMS (e.g., ) are standard for verifying substituent identity and purity.

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